![molecular formula C21H25N5O3 B2433873 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-82-1](/img/structure/B2433873.png)
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds similar to 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been a focus of research due to their potential pharmaceutical applications. For example, studies have described the synthesis of various derivatives of the imidazo[1,2,3-cd]purine-6,8-diones and imidazo[2,1-f]purine-2,4-dione, focusing on modifications to enhance their chemical properties and biological activity. These compounds are synthesized through complex chemical reactions, such as intramolecular alkylation, and have been analyzed for their structural characteristics using techniques like NMR spectroscopy and X-ray crystallography (Simo et al., 1998), (Karczmarzyk et al., 1995).
Pharmacological Evaluation for Antidepressant and Anxiolytic Effects
Further research has explored the pharmacological potential of imidazo[2,1-f]purine-2,4-dione derivatives, specifically their affinity for serotonin receptors and their ability to act as potential antidepressant and anxiolytic agents. These studies have highlighted the synthesis of various derivatives and evaluated their biological activity, revealing promising antidepressant and anxiolytic effects in animal models. This has paved the way for the development of new therapeutic agents targeting affective disorders (Zagórska et al., 2016), (Partyka et al., 2014).
Antiviral and Antiinflammatory Activities
Some derivatives of imidazo[2,1-f]purine-2,4-dione have been investigated for their antiviral and antiinflammatory properties. These studies have synthesized specific derivatives and assessed their efficacy in inhibiting viral replication and reducing inflammation in various models. The results indicate that certain derivatives possess moderate antiviral activity and significant antiinflammatory effects, suggesting potential applications in treating viral infections and inflammatory conditions (Kim et al., 1978), (Kaminski et al., 1989).
properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-14(2)26-17-18(23(4)21(29)24(19(17)28)11-8-12-27)22-20(26)25(13)15(3)16-9-6-5-7-10-16/h5-7,9-10,15,27H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHHBXCDCQNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCCO)C(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610026 |
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